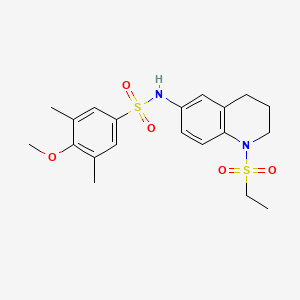

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide” is a chemical compound that contains the sulfonamide functional group . Sulfonamides are typically crystalline and many important drugs contain the sulfonamide group . The molecular formula of this compound is C20H26N2O4S2 and its molecular weight is 422.56.

Scientific Research Applications

Synthesis and Biological Activities

Enzyme Inhibitory Activities : Research has shown that derivatives of the compound demonstrate significant inhibitory effects on enzymes such as acetylcholinesterase, with potential applications in treating diseases like Alzheimer’s. For instance, certain sulfonamide derivatives have been synthesized and shown to possess acetylcholinesterase inhibitory activity, highlighting their potential as novel therapeutic agents for Alzheimer's disease (Abbasi et al., 2018).

Anticancer Properties : Sulfonamide derivatives have also been investigated for their pro-apoptotic effects in cancer cells. These effects are mediated through the activation of certain signaling pathways, such as p38/ERK phosphorylation, suggesting a potential therapeutic application in cancer treatment (Cumaoğlu et al., 2015).

Chemical Interactions and Structural Analysis

- Structural and Molecular Interactions : Studies focusing on the structural characteristics of similar compounds have contributed to a deeper understanding of their chemical behaviors and interactions. For example, research on gliquidone, a compound with structural similarities, has revealed insights into its molecular conformation and hydrogen bonding patterns, which could inform the design of related therapeutic compounds (Gelbrich et al., 2011).

Synthesis Techniques and Chemical Behavior

- Advanced Synthesis Techniques : The development of novel synthesis methods for producing derivatives of this compound enables the exploration of their various biological activities. Techniques such as intramolecular substitution and cyclocondensation reactions have been employed to create complex structures with potential pharmacological applications (Ichikawa et al., 2006).

properties

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5S2/c1-5-28(23,24)22-10-6-7-16-13-17(8-9-19(16)22)21-29(25,26)18-11-14(2)20(27-4)15(3)12-18/h8-9,11-13,21H,5-7,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUGSZQSVDLCEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-[4-[5-(methylcarbamoyl)benzimidazol-1-yl]phenyl]acetate](/img/structure/B2398511.png)

![(4-(1-(4-Chlorophenyl)cyclopentanecarbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2398513.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2398520.png)

![(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol](/img/structure/B2398522.png)

![N-(3-Chlorophenyl)-3-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2398524.png)

![N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2398530.png)

![7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2398532.png)